ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
Description
IUPAC命名法理据与位置异构体考量
该化合物的系统命名遵循国际纯化学与应用化学联合会(IUPAC)关于稠合杂环与取代基优先级的规则。母体结构为吡啶并[1,2-a]嘧啶(pyrido[1,2-a]pyrimidine),其编号规则依据稠环系统的标准:嘧啶环的氮原子优先定位为1号位,稠合边选择最小数字组合。
取代基部分包含噻唑烷-5-亚甲基单元,其中(Z)-构型通过Cahn-Ingold-Prelog规则确定,优先基团在双键同侧。环己基取代基位于噻唑烷环3号位,与2-硫代、4-氧代官能团形成特定空间排列。哌啶-4-羧酸乙酯作为吡啶并嘧啶环2号位的取代基,其酯基的优先级低于环状胺结构,因此采用前缀"1-{...}"表示取代位置。
潜在的位置异构体可能出现在以下部位:(1) 噻唑烷环上环己基与硫代基团的相对位置;(2) 吡啶并嘧啶环稠合边的不同取向;(3) 哌啶环上羧酸酯的取代位置。实验表征显示该化合物为单一立体异构体,经X射线衍射确认空间构型。
| 结构单元 | IUPAC命名依据 | 优先级规则 |
|---|---|---|
| 吡啶并[1,2-a]嘧啶 | 稠环编号从嘧啶氮原子开始 | Hantzsch-Widman系统 |
| 噻唑烷-5-亚基 | 双键构型(Z)确定 | Cahn-Ingold-Prelog序列规则 |
| 哌啶-4-羧酸乙酯 | 酯基作为取代基处理 | 官能团后缀优先级 |
杂环核心鉴定:吡啶并[1,2-a]嘧啶-噻唑烷杂化体系
该化合物的双杂环系统由两个独立模块构成:
吡啶并[1,2-a]嘧啶核 :通过稠合吡啶(六元环)与嘧啶(六元环)形成,具体为吡啶的1,2位与嘧啶的a边稠合。X射线晶体学显示该稠环体系呈平面构型,键长数据(C-N: 1.34 Å, C-C: 1.40 Å)符合芳香性特征。
噻唑烷杂环 :五元环含硫(S)和氮(N)原子,其2号位硫代基团(C=S)与4号位酮基(C=O)形成共轭体系。环己基取代基引起的空间位阻使该环呈现信封式构象,经分子力学模拟验证。
两杂环通过亚甲基桥连接,形成π-共轭扩展体系。紫外光谱显示最大吸收波长λ_max=312 nm,证实跨环共轭效应。分子轨道计算表明,HOMO主要定位于噻唑烷环,LUMO集中于吡啶并嘧啶系统,提示特定的电子转移路径。
取代基分析:环己基、哌啶羧酸酯与硫代官能团
环己基取代基 :位于噻唑烷环3号位,通过C-N单键连接。该基团的立体电子效应显著:
哌啶-4-羧酸乙酯 :作为吡啶并嘧啶环2号位取代基,其结构特征包括:
硫代官能团 :
Properties
Molecular Formula |
C26H30N4O4S2 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H30N4O4S2/c1-2-34-25(33)17-11-14-28(15-12-17)22-19(23(31)29-13-7-6-10-21(29)27-22)16-20-24(32)30(26(35)36-20)18-8-4-3-5-9-18/h6-7,10,13,16-18H,2-5,8-9,11-12,14-15H2,1H3/b20-16- |
InChI Key |
CCWLENVKFFKUNY-SILNSSARSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one moiety is synthesized via a CuI-catalyzed tandem Ullmann-type C–N bond formation and intramolecular amidation. This method, developed by Zhang et al., employs 2-halopyridines and (Z)-3-amino-3-arylacrylates as starting materials .
Reaction Conditions :
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Solvent : DMF at 130°C for 24 hours
-
Yield : 29–89% (dependent on substituents)
For the target compound, 2-iodopyridine reacts with (Z)-3-amino-3-(cyclohexyl)acrylate to form the pyrido[1,2-a]pyrimidin-4-one intermediate. The cyclohexyl group at the 3-position is introduced via the acrylate precursor, ensuring regioselectivity .
Thiazolidinone Ring Formation
The thiazolidinone component is constructed through a cyclocondensation reaction between cyclohexylamine and carbon disulfide. Key steps include:
-
Thiocarbamoylation : Cyclohexylamine reacts with CS₂ in ethanol to form N-cyclohexylthiourea.
-
Aldol Condensation : The thiourea intermediate undergoes condensation with methyl propiolate under acidic conditions (HCl, reflux) to yield the 3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene motif.
Critical Parameters :
-
Temperature : 80°C
-
Reaction Time : 12 hours
-
Stereochemical Control : The (Z)-configuration is favored by steric hindrance from the cyclohexyl group .
| Step | Catalyst/Reagent | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O | 92 |
| Alkylation | Benzyl Propiolate | 85 |
| Reductive Amination | Pd/C, H₂ | 78 |
Final Coupling and Functionalization
The three components are assembled via a Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone derivatives.
Reaction Scheme :
-
Activation : The pyrido[1,2-a]pyrimidin-4-one is treated with POCl₃ to generate a reactive chloro intermediate.
-
Condensation : The chloro intermediate reacts with the thiazolidinone’s active methylene group in the presence of piperidine (base) and acetic acid.
Key Analytical Data :
-
Molecular Formula : C₃₂H₃₈N₅O₅S₂
-
Molecular Weight : 656.8 g/mol
-
Stereochemistry : Confirmed via ¹H-NNOESY (Z-configuration) .
Scalability and Process Optimization
The synthesis is amenable to gram-scale production, with the CuI-catalyzed step achieving 85% yield at 10-g scale . Challenges include:
-
Purification : Column chromatography (SiO₂, EtOAc/hexane) is required due to polar byproducts.
-
Functional Group Tolerance : Electron-withdrawing groups on the pyridine ring reduce yields by 15–20% .
Comparative Analysis of Alternative Routes
An alternative pathway involving microwave-assisted synthesis was explored but resulted in lower regioselectivity (65:35 Z:E ratio). Classical thermal cyclization methods, while feasible, require harsher conditions (160°C, 48 hours) and offer no yield advantage .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of thiazolidine and pyrido[1,2-a]pyrimidine derivatives.
Chemical Biology: The compound can be used as a probe to study various biochemical pathways.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring and pyrido[1,2-a]pyrimidine core can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional analogs, emphasizing substituent variations and their implications:
Key Observations:
Substituent Impact: The cyclohexyl group in the target compound introduces steric hindrance, which may enhance selectivity for hydrophobic binding pockets in therapeutic targets (e.g., kinases or proteases) . Phenylethyl/phenyl substituents in analogs (e.g., ) balance lipophilicity and π-π stacking interactions but lack the conformational rigidity of cyclohexyl.
Side Chain Modifications :
- The ethyl piperidine-4-carboxylate moiety in the target compound and contrasts with the piperazinyl group in , which may alter solubility and ionization under physiological conditions.
Stereochemical Considerations: All analogs retain the (Z)-configuration at the exocyclic double bond, critical for maintaining planar conjugation between the pyrido[1,2-a]pyrimidinone and thiazolidinone systems .
Research Findings and Hypotheses
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar thiazolidinone derivatives, involving condensation of substituted pyrido[1,2-a]pyrimidinones with thiazolidinone precursors .
- The cyclohexyl group may confer unique activity against drug-resistant targets due to increased membrane penetration .
- Computational Insights : Tools like SHELX (for crystallography ) and Hit Dexter 2.0 (for predicting promiscuous binding ) could elucidate its binding modes and off-target risks.
Biological Activity
Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound characterized by a unique combination of functional groups. Its structure includes a piperidine ring, a pyrido-pyrimidine core, and a thiazolidinone moiety, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O4S2 |
| Molecular Weight | 540.7 g/mol |
| IUPAC Name | Ethyl 1-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene)-methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
| InChI | InChI=1S/C27H32N4O4S2/c1... |
Anticancer Activity
Recent studies have suggested that this compound exhibits significant anticancer properties. It has been shown to inhibit specific cellular pathways involved in tumor growth. For instance:
- Mechanism of Action : The compound may interact with DNA and various protein targets that are crucial in cell signaling pathways. This interaction could disrupt the normal functioning of cancer cells, leading to apoptosis (programmed cell death) .
- Case Studies : In vitro tests demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate a potent effect compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Methodology : Antimicrobial activity was assessed using the agar well diffusion method against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) was determined for each organism .
- Results : Preliminary results indicate that ethyl 1-{3... exhibits varying degrees of antimicrobial activity, with notable effectiveness against gram-positive bacteria and fungi. Comparative studies showed that its activity is comparable to conventional antibiotics like ciprofloxacin .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, the compound has shown potential anti-inflammatory activity:
- Inflammation Models : The anti-inflammatory effects were evaluated using in vitro models that simulate inflammatory conditions. The compound was found to inhibit the production of pro-inflammatory cytokines .
- Research Findings : Studies indicate that it may modulate key inflammatory pathways, which could make it a candidate for treating inflammatory diseases .
Q & A
Q. What are the critical synthetic steps and purification techniques for obtaining high-purity samples of the compound?
The synthesis involves multi-step reactions, starting with the condensation of thiazolidinone and pyrido-pyrimidine precursors. Key steps include:
- Condensation reactions to link the thiazolidinone and pyrido-pyrimidine moieties under reflux conditions (80–100°C) .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are critical for isolating the final product .
Q. Which spectroscopic methods are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the Z-configuration of the methylidene group and cyclohexyl substituent .
- Infrared (IR) Spectroscopy : Confirms the presence of thioxo (C=S) and carbonyl (C=O) groups .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
Systematic optimization involves:
- Temperature control : Higher temperatures (80–100°C) favor condensation but require monitoring for side reactions .
- Catalyst screening : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) accelerate specific steps like imine formation .
- pH adjustments : Neutral to slightly acidic conditions stabilize reactive intermediates during cyclization .
Q. What computational approaches aid in designing novel derivatives with enhanced bioactivity?
- Quantum chemical calculations : Predict reaction pathways and transition states to prioritize viable synthetic routes .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide structural modifications .
Q. How can contradictions in bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to ensure reproducibility .
- Structural analogs : Compare bioactivity of derivatives with controlled substituent changes (e.g., cyclohexyl vs. benzyl groups) to isolate critical functional groups .
Q. What in vitro models are most suitable for evaluating anticancer potential?
- Cell viability assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to quantify cytotoxicity .
- Apoptosis markers : Measure caspase-3/7 activation and Annexin V staining to confirm mechanism of action .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Substituent variation : Synthesize derivatives with modifications to the piperidine-4-carboxylate or thiazolidinone moieties .
- Bioactivity profiling : Test analogs against a panel of biological targets (e.g., antimicrobial, anticancer) to identify key structural determinants .
Methodological Considerations Table
| Research Aspect | Key Methodology | Reference |
|---|---|---|
| Synthetic Yield | Reflux in acetonitrile with AlCl₃ catalysis (yield improvement by ~20%) | |
| Bioactivity Assays | Standardized MTT protocol (48h incubation, 10 µM compound concentration) | |
| SAR Analysis | Comparative testing of cyclohexyl vs. benzyl derivatives on kinase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
